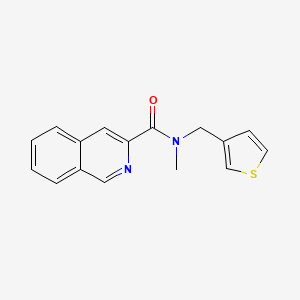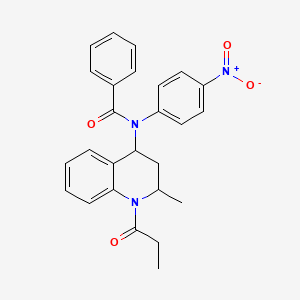
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide, also known as SKF-82958, is a synthetic compound that belongs to the class of dopamine receptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. It acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and reward. Studies have shown that N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide can improve motor function in animal models of Parkinson's disease, and may have potential as a novel therapy for this condition.
Mechanism of Action
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that activates adenylyl cyclase and increases intracellular cyclic AMP levels. This leads to the activation of protein kinase A, which in turn regulates a variety of downstream signaling pathways. The exact mechanism by which N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide exerts its therapeutic effects in Parkinson's disease is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling, regulation of motor function, and improvement of cognitive function. It has also been shown to have potential as a treatment for drug addiction, as it can reduce the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, one limitation is that its effects may be dose-dependent, and higher doses may lead to non-specific effects on other receptors or signaling pathways.
Future Directions
There are several potential future directions for research on N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide. One area of interest is its potential as a therapy for Parkinson's disease, and further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a treatment for drug addiction, and studies are needed to determine its effectiveness in reducing drug-seeking behavior. Additionally, further research is needed to elucidate the exact mechanism by which N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide exerts its therapeutic effects, and to identify potential side effects or interactions with other drugs.
Synthesis Methods
The synthesis of N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide involves several steps, starting with the reaction of 3-isoquinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-3-thienylmethanamine to form the amide intermediate, which is then reduced with lithium aluminum hydride to yield the final product, N-methyl-N-(3-thienylmethyl)-3-isoquinolinecarboxamide.
properties
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-18(10-12-6-7-20-11-12)16(19)15-8-13-4-2-3-5-14(13)9-17-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRQYWJJKZVQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-3-ylmethyl)isoquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(1-azepanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5233863.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B5233869.png)

![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)
![5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5233894.png)
methyl]phosphonate](/img/structure/B5233900.png)

![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)

acetate](/img/structure/B5233940.png)
![4-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5233944.png)
![2-(methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5233960.png)